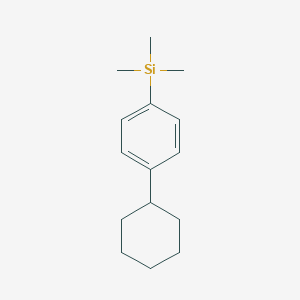

(4-Cyclohexylphenyl)trimethylsilane

Description

(4-Cyclohexylphenyl)trimethylsilane is an organosilicon compound featuring a para-substituted cyclohexyl group on a phenyl ring bonded to a trimethylsilyl moiety. The cyclohexyl group confers steric bulk and lipophilicity, which may enhance stability and solubility in nonpolar media compared to smaller substituents.

Properties

Molecular Formula |

C15H24Si |

|---|---|

Molecular Weight |

232.44 g/mol |

IUPAC Name |

(4-cyclohexylphenyl)-trimethylsilane |

InChI |

InChI=1S/C15H24Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h9-13H,4-8H2,1-3H3 |

InChI Key |

RNPCGKFVOUWBER-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Cyclohexylphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of (4-cyclohexylphenyl)magnesium bromide with trimethylchlorosilane under anhydrous conditions. The reaction typically proceeds as follows:

(4-Cyclohexylphenyl)MgBr+ClSi(CH3)3→(4-Cyclohexylphenyl)Si(CH3)3+MgBrCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of (4-Cyclohexylphenyl)trimethylsilane often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form corresponding silanols.

Reduction: It can be reduced using hydride donors such as lithium aluminum hydride to yield silanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

Oxidation: Silanols.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(4-Cyclohexylphenyl)trimethylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The compound can also participate in radical reactions, where the silicon-hydrogen bond is cleaved to generate reactive silyl radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The table below highlights key structural and electronic differences among trimethylsilyl-substituted phenyl derivatives:

*Calculated based on molecular formula C₁₅H₂₂Si.

Key Observations:

- In contrast, halogen substituents (-Cl, -Br) withdraw electron density, increasing electrophilicity at the silicon center .

- Steric Effects : The bulky cyclohexyl group imposes significant steric hindrance, which may reduce reactivity in crowded transition states but enhance thermal stability .

Role in Reductive Transformations

Trimethylsilane derivatives participate in reductive etherifications and carbene transfer reactions. For example:

The cyclohexyl variant’s steric bulk may hinder similar carbene-transfer pathways but could stabilize intermediates in multistep syntheses (e.g., pharmaceutical intermediates ).

Functionalization in Drug Design

In , trimethylsilyl ethers are intermediates in synthesizing CXCR4 antagonists. The cyclohexyl group’s lipophilicity may improve bioavailability compared to methoxy or halogen analogs, aligning with trends in medicinal chemistry .

Thermal and Chemical Stability

- Thermal Stability : Silicones with bulky substituents (e.g., cyclohexyl) exhibit enhanced thermal resistance. For instance, methylvinylcyclosiloxanes with cyclic substituents are stable up to 300°C .

- Hydrolytic Stability : Electron-withdrawing groups (e.g., -Cl) increase susceptibility to hydrolysis, whereas electron-donating groups (e.g., -OCH₃, cyclohexyl) may slow degradation .

Biological Activity

(4-Cyclohexylphenyl)trimethylsilane is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring a cyclohexyl group attached to a phenyl ring and a trimethylsilyl functional group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The biological activity of (4-Cyclohexylphenyl)trimethylsilane is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, leading to modulation of cellular pathways. For instance, studies suggest that similar silane compounds can affect cell signaling pathways by influencing the activity of kinases and transcription factors involved in cell proliferation and survival .

Cytotoxicity and Antibacterial Activity

Recent research has indicated that silane derivatives exhibit moderate to strong cytotoxic effects against various cancer cell lines. For example, compounds related to (4-Cyclohexylphenyl)trimethylsilane have shown promising results against MCF-7 breast cancer cells with IC50 values ranging from 30 to 35 μg/mL . The mechanisms underlying this cytotoxicity often involve apoptosis induction and disruption of the cell cycle.

In addition to anticancer properties, certain derivatives have demonstrated antibacterial activity. For instance, studies have reported that silane-substituted compounds exhibit effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 62 μg/mL . This dual functionality highlights the potential for developing therapeutics targeting both cancer and bacterial infections.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various silane derivatives on MCF-7 cells. The results indicated that certain compounds significantly inhibited cell growth and induced apoptotic markers such as caspase activation and DNA fragmentation .

- Antibacterial Testing : Another study focused on the antibacterial properties of silane derivatives against Staphylococcus aureus and Acinetobacter baumannii. The time-kill assays revealed complete growth inhibition at specific concentrations, suggesting a potential role in treating bacterial infections .

Data Tables

| Compound | Cell Line | IC50 (μg/mL) | MIC (μg/mL) | Activity Type |

|---|---|---|---|---|

| 3a | MCF-7 | 35.17 | 15 | Cytotoxic/Antibacterial |

| 4e | MCF-7 | 30.3 | 62 | Cytotoxic/Antibacterial |

| 3e | S. aureus | - | 15 | Antibacterial |

| - | A. baumannii | - | 62 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.